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Compound of Interest

Compound Name: 4-n-Propylthiophenol

Cat. No.: B7724607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of anticipated spectroscopic data for 4-n-
propylthiophenol (C₉H₁₂S). Due to the limited availability of experimentally verified spectra for

this specific compound in public databases, this document presents a combination of data from

its isomer, 3-n-propylthiophenol, and related thiophenol derivatives, alongside general

principles of spectroscopic analysis. This information is intended to serve as a reference for

researchers working with or synthesizing this compound.

Predicted Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 4-n-propylthiophenol. The NMR and MS data are

based on the reported values for the isomeric 3-n-propylthiophenol and are provided for

comparative analysis.[1]

Table 1: Predicted ¹H NMR Data for 4-n-Propylthiophenol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.2-7.4 Multiplet 4H
Aromatic protons (Ar-

H)

~3.4 Singlet 1H Thiol proton (S-H)

~2.5 Triplet 2H

Methylene protons

adjacent to the

aromatic ring (Ar-CH₂-

CH₂-CH₃)

~1.6 Sextet 2H
Methylene protons (-

CH₂-CH₂-CH₃)

~0.9 Triplet 3H
Methyl protons (-CH₂-

CH₃)

Table 2: Predicted ¹³C NMR Data for 4-n-Propylthiophenol

Chemical Shift (δ) ppm Assignment

~145 Aromatic Carbon (C-S)

~130 Aromatic Carbons (Ar-C)

~129 Aromatic Carbons (Ar-C)

~126 Aromatic Carbon (ipso-C)

~38 Methylene Carbon (Ar-CH₂)

~24 Methylene Carbon (-CH₂-)

~14 Methyl Carbon (-CH₃)

Table 3: Predicted IR Spectroscopy Data for 4-n-Propylthiophenol
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Wavenumber (cm⁻¹) Intensity Assignment

~3000-3100 Medium Aromatic C-H stretch

~2960, 2930, 2870 Strong Aliphatic C-H stretch

~2550 Weak S-H stretch

~1580, 1490, 1450 Medium-Strong
Aromatic C=C skeletal

vibrations

~830 Strong
para-disubstituted C-H out-of-

plane bend

Table 4: Predicted Mass Spectrometry Data for 4-n-Propylthiophenol

m/z Relative Intensity Assignment

152 High [M]⁺ (Molecular Ion)

123 Medium [M - C₂H₅]⁺

109 High [M - C₃H₇]⁺

77 Medium [C₆H₅]⁺

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented above. These are representative methods and may be adapted based on the

specific instrumentation and sample characteristics.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-n-propylthiophenol (typically 5-10 mg) is dissolved in a deuterated solvent

(e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal

standard. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable

frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).[2]

2.2. Infrared (IR) Spectroscopy
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The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For

a liquid sample like 4-n-propylthiophenol, a thin film can be prepared by placing a drop of the

neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be

recorded from a solution of the compound in a suitable solvent (e.g., CCl₄).

2.3. Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI)

source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS)

for separation and purification. The molecules are ionized by a high-energy electron beam, and

the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Mandatory Visualizations
Diagram 1: Spectroscopic Analysis Workflow for 4-n-Propylthiophenol
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Caption: Workflow for the spectroscopic analysis of 4-n-propylthiophenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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